

# acetylation and nitration of o-methoxyaniline to produce 2-Methoxy-4-nitroaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

Cat. No.: B147289

[Get Quote](#)

## Application Notes and Protocols for the Synthesis of 2-Methoxy-4-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**2-Methoxy-4-nitroaniline** is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its preparation from o-methoxyaniline involves a multi-step synthesis that requires careful control of reaction conditions to ensure high yield and purity. The most common and effective method involves a three-step sequence: acetylation of the amino group of o-methoxyaniline, followed by regioselective nitration of the activated aromatic ring, and subsequent hydrolysis of the acetyl group to yield the desired product. This protocol provides a detailed procedure for this synthesis.

The initial acetylation step serves to protect the amino group, preventing its oxidation during the subsequent nitration and directing the nitration to the desired para position relative to the methoxy group. The methoxy group is an ortho, para-directing activator, and with the ortho position blocked, the nitro group is predominantly introduced at the para position. The final hydrolysis step removes the acetyl protecting group to yield **2-Methoxy-4-nitroaniline**.

## Experimental Protocols

This synthesis is divided into three main stages:

- Acetylation of o-Methoxyaniline to form 2-Methoxyacetanilide.
- Nitration of 2-Methoxyacetanilide to form 2-Methoxy-4-nitroacetanilide.
- Hydrolysis of 2-Methoxy-4-nitroacetanilide to form **2-Methoxy-4-nitroaniline**.

## Materials and Reagents:

- o-Methoxyaniline
- Glacial Acetic Acid
- Acetic Anhydride (alternative for acetylation)
- Fuming Nitric Acid
- Concentrated Sulfuric Acid
- Sodium Hydroxide
- Deionized Water
- Ice

## Step 1: Acetylation of o-Methoxyaniline

This initial step protects the amino group of o-methoxyaniline as an acetamide to prevent unwanted side reactions during the subsequent nitration.<sup>[1]</sup>

Procedure:

- In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup, add 123.2 g (1.0 mol) of o-methoxyaniline and 150 g (2.5 mol) of glacial acetic acid.<sup>[2]</sup>
- Heat the mixture to 115°C and maintain this temperature.<sup>[1][2]</sup>
- During the reaction, water will be generated. This can be removed from the reaction system via reactive distillation.<sup>[2]</sup>

- The reaction is typically carried out for 6 hours.[1][2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of o-methoxyaniline.
- Once the reaction is complete, allow the resulting acetic acid solution of 2-methoxyacetanilide to cool to room temperature. This solution is used directly in the next step without further purification.[1][2]

## Step 2: Nitration of 2-Methoxyacetanilide

The protected aniline is nitrated at the para position relative to the activating methoxy group.[1]

Procedure:

- Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.[1]
- In a separate beaker, prepare a pre-cooled nitrating mixture by carefully and slowly adding 60 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid, while keeping the mixture in an ice bath.[1]
- Slowly add the pre-cooled nitrating mixture dropwise to the stirred 2-methoxyacetanilide solution.
- Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition to prevent over-nitration and side product formation.[1]
- After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0-5°C for an additional hour.[1]
- Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.[1]
- The yellow solid product, 2-methoxy-4-nitroacetanilide, will precipitate.
- Collect the precipitate by vacuum filtration and wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.[1]

- Dry the product in a vacuum oven at 60°C.[1]

## Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The final step involves the removal of the acetyl protecting group by alkaline hydrolysis to yield **2-methoxy-4-nitroaniline**. [1]

Procedure:

- In a 1 L round-bottom flask, suspend the dried 2-methoxy-4-nitroacetanilide (approximately 0.9 mol based on the previous step) in 500 mL of water.[1]
- Prepare a solution of 72 g (1.8 mol) of sodium hydroxide in 200 mL of water and add it to the suspension.[1][3]
- Heat the mixture to 100°C and reflux for 2 hours with stirring. The solid will gradually dissolve as the hydrolysis proceeds.[1][3]
- After the reaction is complete, cool the reaction solution to 0-5°C.[4]
- The final product, **2-Methoxy-4-nitroaniline**, will precipitate as a yellow crystalline solid.
- Collect the product by vacuum filtration and wash the filter cake with cold deionized water (3 x 100 mL).[1]
- Dry the product to a constant weight at 80°C.[1][4] An overall yield of approximately 93-95% can be expected.[1][2]

## Data Presentation

Table 1: Reactant and Reagent Quantities for the Synthesis of **2-Methoxy-4-nitroaniline**.

| Step           | Reactant/Reagent             | Molecular Weight (g/mol) | Quantity      | Moles | Molar Ratio |
|----------------|------------------------------|--------------------------|---------------|-------|-------------|
| 1. Acetylation | o-Methoxyaniline             | 123.15                   | 123.2 g       | 1.0   | 1           |
|                | Glacial Acetic Acid          | 60.05                    | 150 g         | 2.5   |             |
| 2. Nitration   | 2-Methoxyacetanilide         | 165.19                   | (from Step 1) | ~1.0  | 1           |
|                | Fuming Nitric Acid           | 63.01                    | 60 mL         | -     | -           |
|                | Concentrated Sulfuric Acid   | 98.08                    | 100 mL        | -     | -           |
| 3. Hydrolysis  | 2-Methoxy-4-nitroacetanilide | 210.18                   | (from Step 2) | ~0.9  | 1           |
|                | Sodium Hydroxide             | 40.00                    | 72 g          | 1.8   | 2           |

Table 2: Reaction Conditions and Yields.

| Step           | Parameter                      | Value                |
|----------------|--------------------------------|----------------------|
| 1. Acetylation | Temperature                    | 115°C[1][2]          |
| Reaction Time  | 6 hours[1][2]                  |                      |
| Solvent        | Glacial Acetic Acid[1][2]      |                      |
| Yield          | Quantitative (used in situ)[1] |                      |
| 2. Nitration   | Temperature                    | 0-10°C[1]            |
| Reaction Time  | 1 hour (post-addition)[1]      |                      |
| Solvent        | Acetic Acid[1]                 |                      |
| 3. Hydrolysis  | Temperature                    | 100°C (Reflux)[1][3] |
| Reaction Time  | 2 hours[1][3]                  |                      |
| Solvent        | Water[1][3]                    |                      |
| Overall Yield  | 93-95%[1][2]                   |                      |

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Methoxy-4-nitroaniline**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [acetylation and nitration of o-methoxyaniline to produce 2-Methoxy-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147289#acetylation-and-nitration-of-o-methoxyaniline-to-produce-2-methoxy-4-nitroaniline]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)